6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide
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Overview
Description
6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C11H17ClN2O2S. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and a sulfonamide group, making it a valuable scaffold for the development of new molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine-3-sulfonyl chloride and diisopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under appropriate conditions to achieve the desired transformations.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for temperature, solvent, and catalyst loading.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(propan-2-yl)pyridine-3-sulfonamide
- Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate
Comparison
Compared to similar compounds, 6-chloro-N,N-bis(propan-2-yl)pyridine-3-sulfonamide is unique due to its diisopropyl substitution, which enhances its steric and electronic properties. This makes it a more versatile scaffold for the development of new molecules with improved activity and selectivity.
Properties
IUPAC Name |
6-chloro-N,N-di(propan-2-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-8(2)14(9(3)4)17(15,16)10-5-6-11(12)13-7-10/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAWWMMWTSPSHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332565 |
Source
|
Record name | 6-chloro-N,N-di(propan-2-yl)pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24831446 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
568566-62-1 |
Source
|
Record name | 6-chloro-N,N-di(propan-2-yl)pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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